molecular formula C11H17NO3 B2687724 Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 204132-37-6

Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B2687724
CAS No.: 204132-37-6
M. Wt: 211.261
InChI Key: CDFOYUMGBSSYSV-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1-azaspiro[33]heptane-1-carboxylate is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic ring system through a series of well-defined steps. One common method includes the cyclization of a suitable precursor under basic conditions. For example, a nitrile intermediate can be reduced with lithium aluminum hydride to form a primary amine, which then undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis routes described in the literature suggest that it can be produced efficiently on a larger scale. The use of robust reagents and conditions, such as lithium aluminum hydride for reduction and subsequent cyclization, supports the feasibility of industrial production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functionalized derivatives.

    Reduction: Reduction reactions can modify the spirocyclic structure or introduce new functional groups.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for designing bioactive molecules.

    Medicine: Explored for its potential in drug discovery, particularly in the development of peptidomimetic drugs and other therapeutic agents.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxo-1-azaspiro[3Its ability to undergo various chemical reactions and its utility in drug design make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-8(13)7-11(12)5-4-6-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFOYUMGBSSYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC12CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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